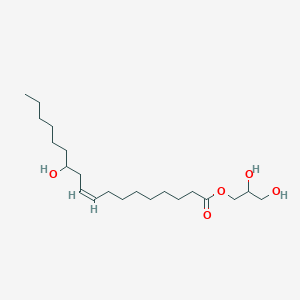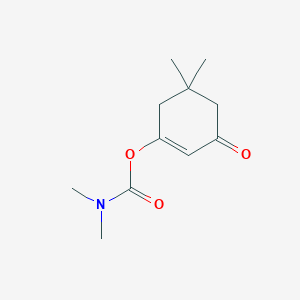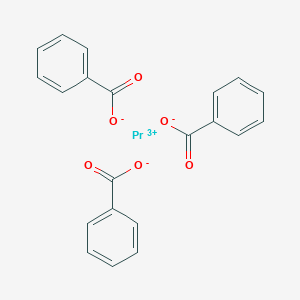
Monoricinolein
Vue d'ensemble
Description
Monoricinolein (MRO) is a renewable and biodegradable surfactant derived from castor oil (CO) . It outperforms ordinary monoacylglycerols (MAGs) in terms of emulsification and lubrication . MRO can be used to prepare ferroelectric liquid crystals and film-forming agents .
Synthesis Analysis
MRO can be prepared through the transesterification of castor oil (CO) as an intriguing alternative to standard petro-based lubricants . A novel ionic liquid (IL)-catalyzed method for selective MRO preparation by the glycerolysis of CO was investigated . The maximum MRO yield (75.77 ± 1.20%) and triacylglyceride (TAG) conversion (96.67 ± 0.10%) were obtained under the following optimized conditions: CO/glycerol molar ratio 1:6, IL load 10%, 180 °C, 3 h, and no water added .Molecular Structure Analysis
The molecular formula of Monoricinolein is C21H40O5 .Chemical Reactions Analysis
The activation energies (Ea) for CO conversion and formation of the MRO were 44.07 kJ/mol and 54.99 kJ/mol, respectively .Applications De Recherche Scientifique
Biodegradable Lubricants : MRO, along with diricinolein (DRO), is used as a renewable and biodegradable lubricant. It is produced through enzymatic glycerolysis of castor oil in a solvent-free system. Factors like reaction pressure, temperature, enzyme load, and substrate ratio influence its production. This method has high selectivity toward MRO formation, indicating its potential in industrial lubricant applications (Sun, Wang, & Wang, 2018).
Lipase-Catalyzed Esterification : MRO is involved in lipase-catalyzed esterification processes. This research focused on developing conditions to produce 2-monoricinoleoyl DAG and subsequently synthesize 1,2(2,3)-diricinolein through esterification of 2-monoricinolein using ricinoleic acid. This methodology aids in synthesizing radiolabeled diricinolein for studying lipid biosynthesis in castor and other oilseeds (Turner, Wani, Wong, Lin, & McKeon, 2006).
Synthesis of Ferroelectric Liquid Crystals : The preparation of both (2S)- and (2R)-1-monoricinolein derivatives is significant for synthesizing ferroelectric liquid crystals. Lipase-catalyzed hydrolysis and transesterification processes were developed to produce these derivatives with high diastereoselectivities, indicating the utility of MRO in the field of material science, particularly in creating advanced liquid crystal displays (Hachiya et al., 2007).
Propriétés
IUPAC Name |
2,3-dihydroxypropyl (Z)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIFHQMREAYYJW-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)OCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoricinolein | |
CAS RN |
141-08-2 | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-dihydroxypropyl 12-hydroxy-9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)







![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)